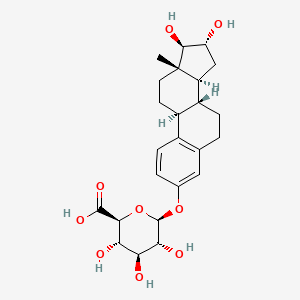

Estriol 3-glucuronide

Descripción general

Descripción

Estriol 3-β-D-glucurónido (sal sódica) es un metabolito del estriol, un estrógeno natural. Este compuesto se forma mediante el proceso de glucuronidación, donde el estriol se conjuga con el ácido glucurónico. El estriol 3-β-D-glucurónido (sal sódica) es significativo en varios campos de investigación biológica y química debido a sus propiedades y aplicaciones únicas .

Mecanismo De Acción

El estriol 3-β-D-glucurónido (sal sódica) ejerce sus efectos a través de la inhibición competitiva de las enzimas β-glucuronidasa. Se une al sitio activo de la enzima, evitando la hidrólisis de otros sustratos de glucurónido . Esta interacción es crucial para regular los niveles de estrógenos activos en el cuerpo y modular las vías de señalización del receptor de estrógeno .

Análisis Bioquímico

Biochemical Properties

Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming this compound . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, this compound can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .

Cellular Effects

This compound influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. It has been observed that this compound remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in estrogen-responsive tissues .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.

Metabolic Pathways

This compound is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, this compound can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows this compound to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El estriol 3-β-D-glucurónido (sal sódica) se sintetiza a partir del estriol mediante una reacción de glucuronidación. El proceso implica la enzima UDP-glucuronosiltransferasa (UGT) isoforma UGT1A10, que cataliza la transferencia de ácido glucurónico al estriol . Las condiciones de reacción típicamente incluyen una solución acuosa tamponada y la presencia de cofactores como el ácido UDP-glucurónico.

Métodos de producción industrial

La producción industrial de Estriol 3-β-D-glucurónido (sal sódica) implica reacciones enzimáticas a gran escala utilizando enzimas UGT recombinantes. El proceso se optimiza para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción como el pH, la temperatura y la concentración del sustrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El estriol 3-β-D-glucurónido (sal sódica) se somete principalmente a reacciones de hidrólisis. Puede hidrolizarse de nuevo a estriol y ácido glucurónico por las enzimas β-glucuronidasa .

Reactivos y condiciones comunes

La reacción de hidrólisis típicamente requiere enzimas β-glucuronidasa y ocurre en condiciones de pH ácido o neutro suave. La reacción se puede llevar a cabo en soluciones acuosas a temperaturas fisiológicas .

Principales productos formados

Los principales productos formados a partir de la hidrólisis de Estriol 3-β-D-glucurónido (sal sódica) son estriol y ácido glucurónico .

Aplicaciones Científicas De Investigación

El estriol 3-β-D-glucurónido (sal sódica) tiene diversas aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Compuestos similares

- Estradiol 3-β-D-glucurónido

- Estrona 3-β-D-glucurónido

- Estriol 16α-β-D-glucurónido

Singularidad

El estriol 3-β-D-glucurónido (sal sódica) es único debido a su formación específica a partir del estriol y su afinidad de unión distinta a las enzimas β-glucuronidasa. En comparación con otros glucurónidos, tiene una mayor especificidad para ciertas isoformas UGT y actividades biológicas únicas .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKIAJMSMKLBQE-JRSYHJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947700 | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-91-6 | |

| Record name | Estriol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

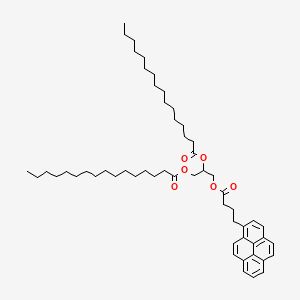

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione](/img/structure/B1202698.png)

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)